molecular formula C5H12Cl2Si B107182 n-Butylmethyldichlorosilane CAS No. 18147-23-4

n-Butylmethyldichlorosilane

Cat. No.: B107182
CAS No.: 18147-23-4
M. Wt: 171.14 g/mol
InChI Key: UACGRVDRVCFSEA-UHFFFAOYSA-N
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Description

n-Butylmethyldichlorosilane is an organosilicon compound with the chemical formula C5H12Cl2Si. It is a colorless liquid with a pungent odor and is known for its volatility in the air . This compound is primarily used as a chemical intermediate in various industrial applications.

Safety and Hazards

Butylmethyldichlorosilane should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Mechanism of Action

Target of Action

Butylmethyldichlorosilane is primarily used as a chemical intermediate As an organochlorosilane , it is likely to interact with various organic compounds in chemical reactions.

Mode of Action

The mode of action of Butylmethyldichlorosilane is not well-studied. As a silane reagent, it is likely to participate in various chemical reactions, particularly those involving silicon-containing compounds. The dichloro groups in the molecule may undergo reactions with nucleophiles, leading to the formation of new bonds .

Biochemical Pathways

As a chemical intermediate, it is used in the synthesis of other compounds, and its effects would largely depend on the specific reactions it is involved in .

Pharmacokinetics

Given its chemical structure, it is likely to have low bioavailability due to its poor solubility in water .

Result of Action

The molecular and cellular effects of Butylmethyldichlorosilane’s action would depend on the specific reactions it is involved in. As a chemical intermediate, its primary role is to participate in chemical reactions to form other compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Butylmethyldichlorosilane. For instance, it reacts violently with water , which can affect its stability and reactivity. Therefore, it should be stored and handled in a dry environment . Additionally, it is a flammable liquid and vapor , so it should be kept away from heat, open flames, and sparks .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Butylmethyldichlorosilane can be synthesized through the reaction of butylmagnesium chloride with methyltrichlorosilane. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: In industrial settings, butylmethyldichlorosilane is produced by reacting butyl chloride with methylchlorosilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Alcohols, amines, or other nucleophiles in the presence of a base or catalyst.

Major Products Formed:

    Hydrolysis: Butylmethylsilanediol and hydrochloric acid.

    Substitution: Butylmethylsilane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

butyl-dichloro-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12Cl2Si/c1-3-4-5-8(2,6)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACGRVDRVCFSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939439
Record name Butyl(dichloro)methylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18147-23-4
Record name Butyldichloromethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18147-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, butyldichloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, butyldichloromethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl(dichloro)methylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyldichloromethylsilane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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